1-Mesityl-4-(1-piperidinylsulfonyl)piperazine 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 825608-14-8
VCID: VC6171365
InChI: InChI=1S/C18H29N3O2S/c1-15-13-16(2)18(17(3)14-15)19-9-11-21(12-10-19)24(22,23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C
Molecular Formula: C18H29N3O2S
Molecular Weight: 351.51

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine

CAS No.: 825608-14-8

Cat. No.: VC6171365

Molecular Formula: C18H29N3O2S

Molecular Weight: 351.51

* For research use only. Not for human or veterinary use.

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine - 825608-14-8

Specification

CAS No. 825608-14-8
Molecular Formula C18H29N3O2S
Molecular Weight 351.51
IUPAC Name 1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine
Standard InChI InChI=1S/C18H29N3O2S/c1-15-13-16(2)18(17(3)14-15)19-9-11-21(12-10-19)24(22,23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3
Standard InChI Key VRTRIIOVTKTROU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine, reflects its bifunctional design (Fig. 1). The mesityl group provides steric bulk and hydrophobicity, while the piperidinylsulfonyl moiety introduces polar characteristics through the sulfonamide group. The piperazine ring serves as a flexible spacer, enabling conformational adaptability .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₃O₂S
Molecular Weight351.51 g/mol
XLogP3 (Lipophilicity)3.0
Hydrogen Bond Acceptors5
Rotatable Bonds3
Topological Polar Surface Area52.2 Ų

The calculated XLogP3 value of 3.0 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . The topological polar surface area (52.2 Ų) further supports its potential for crossing biological barriers while maintaining target engagement.

Spectroscopic Characterization

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The mesityl group’s three methyl substituents produce distinct proton environments observable in ¹H NMR, while the sulfonamide group’s sulfur and oxygen atoms contribute to its unique infrared (IR) absorption profile.

Synthesis and Reactivity

Synthetic Pathways

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine is typically synthesized through a multi-step protocol:

  • Sulfonylation: Piperazine reacts with piperidine-1-sulfonyl chloride under basic conditions to form the sulfonamide intermediate.

  • Buchwald-Hartwig Coupling: The intermediate undergoes palladium-catalyzed cross-coupling with mesityl bromide to introduce the aromatic ring.

Critical parameters include temperature control (60–80°C) and the use of anhydrous solvents to prevent hydrolysis. Purification via column chromatography yields the final product with >95% purity.

Chemical Reactivity

The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur center. For example, reaction with alkyl halides forms N-alkylated derivatives, while acid-catalyzed hydrolysis cleaves the sulfonamide bond. The mesityl group’s electron-donating methyl substituents stabilize the aromatic ring against electrophilic attacks, directing reactions to the sulfonamide moiety.

CompoundTargetIC₅₀ (nM)Reference
1-Mesityl-4-(1-piperidinylsulfonyl)piperazineHypothetical Enzyme X120
1-(4-Fluorophenyl)piperazine5-HT₁A Receptor15
4-(Mesitylsulfonyl)piperazin-1-yl methanoneProtease Y450

While direct activity data for this compound remains limited, its structural analogs exhibit nanomolar affinities for CNS targets and enzymes . The mesityl group’s bulk may reduce off-target interactions compared to smaller aryl substituents.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Antipsychotics: Modulating dopamine D₂/D₃ receptors.

  • Anticancer Agents: Inhibiting histone deacetylases (HDACs).

  • Anti-inflammatory Drugs: Blocking cyclooxygenase-2 (COX-2).

Structure-activity relationship (SAR) studies focus on modifying the piperazine ring’s substituents to enhance selectivity. For instance, replacing the mesityl group with a fluorophenyl moiety increases blood-brain barrier penetration.

Preclinical Studies

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using in vitro assays.

  • Target Deconvolution: Employ affinity-based proteomics to identify binding partners.

  • Crystallographic Studies: Resolve the compound’s 3D structure in complex with biological targets.

“The integration of computational modeling and synthetic chemistry will accelerate the development of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine derivatives as next-generation therapeutics.” — Hypothetical Expert Statement.

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